molecular formula C7H7BFNO2 B8619794 2-Fluoro-5-vinylpyridin-3-ylboronic acid

2-Fluoro-5-vinylpyridin-3-ylboronic acid

Cat. No.: B8619794
M. Wt: 166.95 g/mol
InChI Key: DLEUEJYZHMPUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-vinylpyridin-3-ylboronic acid (CAS: 1253569-60-6) is a boronic acid derivative with a molecular formula of C7H7BFNO2 and a molecular weight of 166.95 g/mol . This compound is intended for research purposes only. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl rings, a fundamental reaction in medicinal chemistry for creating complex molecular architectures. The distinct feature of this reagent is its vinylpyridine moiety. Recent scientific literature highlights vinylpyridine as an emerging, tunable covalent warhead for targeting cysteine residues in proteins . Specifically, vinylpyridine groups have been explored in the design of covalent inhibitors for targets like the epidermal growth factor receptor (EGFR), offering a potential alternative to traditional acrylamide-based warheads . This functionality makes the compound a valuable building block for researchers in drug discovery, particularly for those investigating novel covalent inhibition strategies to develop targeted therapies. The compound requires cold-chain transportation and should be stored according to the provided safety data sheet . For research and further manufacturing use only. Not for direct human use.

Properties

Molecular Formula

C7H7BFNO2

Molecular Weight

166.95 g/mol

IUPAC Name

(5-ethenyl-2-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C7H7BFNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4,11-12H,1H2

InChI Key

DLEUEJYZHMPUAJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1F)C=C)(O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

One of the primary applications of 2-Fluoro-5-vinylpyridin-3-ylboronic acid lies in its potential as an anticancer agent. Research indicates that compounds containing boronic acid moieties can inhibit key signaling pathways involved in cancer progression. Specifically, derivatives of this compound have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell proliferation and survival . The inhibition of these pathways offers a promising strategy for developing new cancer therapies.

1.2 Drug Development and Synthesis

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. It can be utilized to create more complex molecules through cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry to build carbon-carbon bonds . This capability makes it an essential building block for producing a range of bioactive compounds.

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound has been documented through several methods, emphasizing its versatility as a synthetic intermediate. A notable approach involves the reaction of 2-fluoropyridine with vinylboronate esters under palladium catalysis, yielding the desired boronic acid . This method highlights the compound's utility in generating other functionalized pyridine derivatives.

2.2 Applications in Organic Chemistry

In organic chemistry, this compound is employed as a reagent for various transformations. Its boronic acid functionality allows it to participate in nucleophilic substitution reactions and serves as a precursor for synthesizing other boron-containing compounds . The unique properties of fluorinated pyridines enhance their reactivity and selectivity in chemical reactions, making them valuable tools for chemists.

Biological Research

3.1 Molecular Probes

The compound's structural features enable it to be used as a molecular probe in biological studies. Researchers are investigating its interactions with proteins involved in signal transduction pathways, which could lead to insights into cellular mechanisms and disease states . The ability to modify the pyridine ring provides opportunities to tailor the compound for specific biological targets.

3.2 Toxicological Studies

Given its chemical properties, studies on the toxicology of this compound are crucial for assessing safety profiles in drug development. Preliminary data suggest that while it exhibits some irritative properties, further research is needed to evaluate its overall safety and efficacy in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The compound’s closest analogs (Table 1) share the pyridine boronic acid core but differ in substituent type, position, and electronic properties. Key comparisons include:

Table 1: Structural Comparison of Pyridine Boronic Acid Derivatives
Compound Name CAS No. Substituents (Position) Key Features
2-Fluoro-5-vinylpyridin-3-ylboronic acid 904326-92-7 F (2), vinyl (5), B(OH)₂ (3) Vinyl enhances π-conjugation; fluorine withdraws electrons, activating B(OH)₂.
2-Fluoro-5-pyridylboronic acid 351019-18-6 F (2), B(OH)₂ (5) Lacks vinyl group; boronic acid at 5-position may reduce steric hindrance.
2-Fluoro-4-methyl-5-pyridineboronic acid 1072944-18-3 F (2), CH₃ (4), B(OH)₂ (5) Methyl group introduces steric bulk, potentially slowing coupling kinetics.
6-Fluoro-3-pyridinylboronic acid 2783397 F (6), B(OH)₂ (3) Fluorine at 6-position alters electronic effects; weaker activation of B(OH)₂.
2,6-Difluoropyridine-3-boronic acid 136466-94-9 F (2,6), B(OH)₂ (3) Dual fluorine substituents amplify electron-withdrawing effects.
Key Observations:
  • Vinyl vs. This may enhance reactivity toward aryl halides .
  • Fluorine Position : Fluorine at the 2-position (904326-92-7) withdraws electrons more effectively than at the 6-position (2783397), increasing the electrophilicity of the boronic acid group.
  • Steric Effects : The vinyl group introduces moderate steric hindrance compared to bulkier substituents like methyl (1072944-18-3), balancing reactivity and selectivity .

Reactivity in Suzuki-Miyaura Coupling

The electronic and steric profiles of these compounds directly impact their performance in cross-coupling:

  • 904326-92-7 : The combined electron-withdrawing fluorine and electron-donating vinyl group create a balanced electronic environment, favoring coupling with electron-deficient aryl halides. Reported yields in pilot studies exceed 80% for aryl chlorides under Pd catalysis .
  • 351019-18-6 (2-Fluoro-5-pyridylboronic acid) : Lacking the vinyl group, this analog shows reduced steric shielding, leading to faster kinetics but lower selectivity in polyhalogenated substrates .
  • 136466-94-9 (2,6-Difluoro analog) : Dual fluorine substituents increase electron withdrawal, making the boronic acid highly reactive but prone to protodeboronation under basic conditions .

Preparation Methods

Direct Lithiation of 2-Fluoro-5-methylpyridine

A common approach involves lithiation of 2-fluoro-5-methylpyridine followed by borylation. Key steps include:

  • Reagents : n-Butyllithium (n-BuLi), acetonitrile, and triisopropyl borate.

  • Conditions :

    • Lithiation at -78°C in tetrahydrofuran (THF).

    • Quenching with triisopropyl borate yields the boronic acid after acidic workup.

Example Procedure :

  • Add n-BuLi (21.0 mL, 1.6 M in hexane) to THF (75 mL) at -78°C.

  • Introduce acetonitrile (1.75 mL) and stir for 45 min.

  • Add 2-fluoro-5-methylpyridine (1.67 g) in THF (25 mL).

  • Warm to room temperature, quench with NH₄Cl, and purify via column chromatography (Hexane:AcOEt).
    Yield : 53–70%.

Table 1: Comparative Data for Lithiation-Borylation

Starting MaterialReagentsTemperatureYieldSource
2-Fluoro-5-methylpyridinen-BuLi, B(OiPr)₃-78°C → RT53%
2-Fluoro-5-bromopyridinen-BuLi, B(OiPr)₃-78°C70%

Suzuki-Miyaura Cross-Coupling

Coupling with Vinyl Reagents

This method introduces the vinyl group via palladium-catalyzed coupling:

  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands (e.g., N2Phos).

  • Conditions :

    • Aqueous toluene at 80–100°C.

    • Use of potassium vinyltrifluoroborate or vinylboronic esters.

Example Procedure :

  • Mix 2-fluoro-5-bromopyridin-3-ylboronic acid (1.0 eq) with potassium vinyltrifluoroborate (1.5 eq).

  • Add Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ (2 eq) in toluene:H₂O (10:1).

  • Reflux at 80°C for 16 h.
    Yield : 61% (over two steps).

Table 2: Suzuki-Miyaura Coupling Parameters

Boronic Acid PartnerVinyl SourceCatalystYieldPurity
2-Fluoro-5-bromopyridin-3-ylK[CH₂=CH-BF₃]Pd(dppf)Cl₂61%61%
2-Fluoro-5-iodopyridin-3-ylCH₂=CH-B(pin)Pd(OAc)₂/N2Phos89%>95%

Hydroboration of 2-Fluoro-5-vinylpyridine

Boronation of Vinylpyridine Precursors

Hydroboration of 2-fluoro-5-vinylpyridine offers a direct route:

  • Reagents : BH₃·THF or 9-BBN.

  • Conditions :

    • 0°C to room temperature in THF.

    • Oxidative workup with H₂O₂/NaOH.

Example Procedure :

  • Dissolve 3-fluoro-5-vinylpyridine (1.0 eq) in THF.

  • Add 9-BBN (1.1 eq) at 0°C and stir for 4 h.

  • Quench with H₂O₂/NaOH and extract with ethyl acetate.
    Yield : 75–82%.

Comparative Analysis of Methods

Advantages and Limitations

MethodProsCons
Lithiation-BorylationHigh regioselectivityRequires cryogenic conditions
Suzuki-MiyauraScalable, diverse vinyl sourcesModerate yields in multi-step routes
HydroborationDirect, fewer stepsSensitivity to moisture/oxygen

Purity and Scalability

  • Lithiation-Borylation : Purity >95% after column chromatography.

  • Suzuki-Miyaura : Requires careful catalyst selection to avoid homocoupling.

  • Hydroboration : Rapid but limited to substrates without competing functional groups.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

  • Reduced reaction times (2–4 h vs. 16 h).

  • Example: 45°C with Pd(OAc)₂/N2Phos in micellar aqueous solutions.

Flow Chemistry Applications

  • Continuous processing improves reproducibility for large-scale batches .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-vinylpyridin-3-ylboronic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Halogen-lithium exchange : Start with 3-bromo-5-fluoro-2-vinylpyridine. Treat with n-BuLi at −78°C in THF, followed by quenching with trimethyl borate. Acidic workup yields the boronic acid .
  • Miyaura borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron in DMF at 80–100°C. Monitor via TLC (Rf = 0.3 in 1:1 hexane/EtOAc) .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature−78°C (exchange)Prevents side reactions
Catalyst Loading5 mol% Pd(dppf)Cl₂>90% conversion
Solvent PolarityTHF > DMFStabilizes intermediates

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Workflow :

¹H/¹³C NMR : Look for δ ~8.2 ppm (pyridinyl H), δ ~6.5–6.8 ppm (vinyl protons), and absence of residual pinacol (δ 1.2 ppm) .

HPLC-MS : Use C18 column (ACN/0.1% formic acid). Expected [M+H]⁺ = 196.1. Purity >95% required for cross-coupling .

X-ray Crystallography : For unambiguous confirmation (if crystalline). Compare with 5-Fluoropyridine-3-boronic acid structures .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility :

SolventSolubility (mg/mL)Notes
DMSO>50Avoid prolonged storage
EtOH10–15Precipitates at −20°C
H₂O (pH 7)<1Hydrolyzes over time
  • Stability : Store at −20°C under argon. Decomposes via protodeboronation at >40°C .

Advanced Research Questions

Q. How does the vinyl substituent sterically and electronically influence Suzuki-Miyaura coupling efficiency?

  • Steric Effects : The 5-vinyl group creates a congested ortho position, reducing reactivity with bulky aryl halides (e.g., 2,6-dimethylbromobenzene).
  • Electronic Effects : Vinyl’s electron-withdrawing nature lowers boronic acid’s nucleophilicity. Mitigate by using Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C .
  • Case Study : Coupling with 4-bromoanisole:

Catalyst SystemYield (%)Byproducts
Pd(PPh₃)₄45Homocoupling (15%)
Pd(OAc)₂/SPhos82<5% deboronation

Q. What strategies resolve contradictions in cross-coupling yields reported with electron-deficient partners?

  • Contradiction : Yields vary (30–75%) when reacting with 4-nitrochlorobenzene.
  • Root Cause Analysis :

  • Base Sensitivity : K₂CO₃ degrades nitro groups. Switch to CsF in DMF .
  • Oxidative Additive : Add CuI (10 mol%) to stabilize Pd(0) intermediates .
    • Optimized Protocol : PdCl₂(dtbpf), CsF, CuI, 70°C, 12 h → 89% yield .

Q. How does fluorination at the 2-position alter hydrolysis kinetics compared to non-fluorinated analogs?

  • Kinetic Study :

Compoundt₁/₂ in H₂O (pH 7)Activation Energy (kJ/mol)
This compound48 h62.3
5-Vinylpyridin-3-ylboronic acid12 h48.7
  • Mechanism : Fluorine’s electronegativity stabilizes the boronate transition state, delaying hydrolysis .

Methodological Notes

  • Contradiction Handling : Cross-reference NMR shifts with structurally related compounds (e.g., 2-Fluoro-5-(trifluoromethyl)phenylboronic acid ) to validate assignments.
  • Advanced Purification : Use preparative HPLC (ACN/0.1% NH₄OH) for >99% purity in kinetic studies .

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